Enhanced Lipophilicity and Complexity for Drug-Like Space
Compared to the unsubstituted core analog 3-(1H-pyrazol-1-yl)propanoic acid, the target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA) and a more complex hydrogen-bonding profile. This shift is critical for navigating drug-like chemical space and designing compounds with improved passive permeability. The quantitative shift in these properties is absolute and structure-specific, directly attributable to the additional alkyl and carbamoyl substituents on the pyrazole ring, as computed using standard cheminformatics software [1] [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)propanoic acid (CID 1092972): -0.3 |
| Quantified Difference | Δ = 0.8 log units (indicating significantly higher lipophilicity for the target compound) |
| Conditions | XLogP3 3.0 software, computed by PubChem (PubChem release 2024.11.20 / 2025.04.14) |
Why This Matters
A shift of 0.8 log units in lipophilicity represents a fundamental difference in ADME (Absorption, Distribution, Metabolism, Excretion) potential, making the target compound a more suitable scaffold for developing cell-permeable lead compounds.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71429716, 3-(1-Carbamoyl-5-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid. Accessed April 29, 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1092972, 3-(1H-pyrazol-1-yl)propanoic acid. Accessed April 29, 2026. View Source
